1-Benzyl-4-methylpyrrolidine-2,3-dione
Description
Significance of Pyrrolidine-2,3-dione (B1313883) Scaffolds in Organic Chemistry and Heterocyclic Synthesis
The pyrrolidine-2,3-dione framework is a five-membered nitrogen-containing heterocycle that serves as a versatile building block in organic synthesis. scichemj.orgevitachem.com Its importance is underscored by its presence in various natural products and its role as a key intermediate in the synthesis of a wide array of biologically active compounds. evitachem.comscispace.com The inherent reactivity of the dione (B5365651) system allows for diverse chemical transformations, making it a valuable scaffold for constructing more complex molecular structures, including pyrrolidine (B122466) alkaloids and other medicinally relevant heterocycles. scichemj.orgevitachem.com
The sp³-hybridized carbon atoms in the pyrrolidine ring enable the exploration of three-dimensional chemical space, a desirable feature in modern drug discovery. researchgate.netresearchgate.netresearchgate.net This non-planar structure, often exhibiting a "pseudorotation," contributes to the stereochemical complexity of molecules derived from this scaffold. researchgate.netresearchgate.netresearchgate.net The ability to introduce various substituents at different positions of the ring allows for the fine-tuning of physicochemical properties and biological activities. scichemj.orgevitachem.com Consequently, the synthesis of novel pyrrolidine derivatives is a high-priority area for organic and medicinal chemists. scichemj.org
Historical Context and Evolution of Pyrrolidine-2,3-dione Research
Research into pyrrolidine-containing compounds has a long history, driven by their prevalence in nature and their wide range of pharmacological properties. The pyrrolidine-2,3-dione core, in particular, has been the subject of increasing interest as synthetic methodologies have advanced. Initially, research may have focused on the fundamental reactivity and synthesis of the core structure. Over time, the focus has shifted towards the development of more sophisticated and efficient synthetic routes, including multicomponent reactions and biocatalytic approaches, to generate libraries of diverse derivatives. scichemj.orgbiomedpharmajournal.org
The evolution of analytical techniques has also played a crucial role, allowing for detailed structural elucidation and the study of the stereochemical outcomes of reactions involving these scaffolds. Modern research continues to explore the potential of pyrrolidine-2,3-diones as inhibitors of various enzymes and as modulators of biological pathways, highlighting their enduring relevance in medicinal chemistry. evitachem.comscispace.com
Academic and Research Focus on 1-Benzyl-4-methylpyrrolidine-2,3-dione
While the broader class of pyrrolidine-2,3-diones has been extensively studied, specific derivatives such as this compound have been the subject of more focused academic inquiry. A notable area of research involving this compound is in the field of asymmetric catalysis.
Specifically, racemic this compound has been utilized as a model substrate in the development of dynamic kinetic resolution – asymmetric transfer hydrogenation (DKR-ATH) methodologies. This process is used to synthesize chiral disubstituted lactams, which are important structural motifs in bioactive natural products and pharmaceuticals.
In one study, various ruthenium catalysts were screened for their ability to catalyze the asymmetric transfer hydrogenation of this compound. The reaction, using formic acid as a reductant in the presence of triethylamine, aimed to produce the corresponding chiral hydroxylactam with high diastereoselectivity and enantioselectivity. The research highlighted the potential of a specific catalyst, (R,R)-CAT8, in achieving excellent conversion and stereoselectivity. This work underscores the utility of this compound as a tool for developing and optimizing new catalytic methods for the synthesis of enantiomerically pure compounds.
Although a direct, detailed synthesis for this compound is not extensively documented in readily available literature, the synthesis of the closely related compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, has been reported. This synthesis involves the condensation of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate with benzaldehyde (B42025). scichemj.org It is plausible that a similar synthetic strategy, utilizing a different starting material to introduce the methyl group, could be employed for the synthesis of this compound.
The characterization of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione has been carried out using various spectroscopic methods and X-ray crystallography, providing valuable data on the structural features of this class of compounds. scichemj.orgscispace.com
Table of Physicochemical Properties for a Related Compound: (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅NO₂ | scichemj.org |
| Crystal System | Triclinic | scichemj.org |
| Space Group | P-1 | scichemj.org |
Table of Spectroscopic Data for a Related Compound: (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione
| Spectroscopic Technique | Key Observations | Reference |
| FT-IR | Carbonyl stretching vibrations | scispace.com |
| ¹H NMR | Signals corresponding to aromatic and methylene (B1212753) protons | scispace.com |
| ¹³C NMR | Signals for carbonyl carbons and other carbon atoms | scispace.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7151-49-7 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-benzyl-4-methylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-9-7-13(12(15)11(9)14)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
AMOUGNHQQAQEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 Benzyl 4 Methylpyrrolidine 2,3 Dione Scaffolds
Electrophilic and Nucleophilic Reactivity of the Pyrrolidine-2,3-dione (B1313883) Core
The reactivity of the pyrrolidine-2,3-dione core is largely dictated by the presence of the two carbonyl groups and the secondary amine functionality within the five-membered ring.
The two carbonyl groups at positions 2 and 3 of the pyrrolidine (B122466) ring are key sites for nucleophilic attack. The presence of an acyl group at the 4-position can enable functionalization through nucleophilic addition reactions. beilstein-journals.org These reactions can lead to the formation of a variety of derivatives. For instance, reactions with amines can occur at these carbonyl centers. mdpi.com The general reactivity of pyrrolidine-2,4-diones, a related class of compounds, includes oxidation, reduction, and substitution reactions. evitachem.com
The nitrogen atom of the pyrrolidine ring, being a secondary amine, imparts basicity and nucleophilicity to the scaffold. nih.gov This allows for reactions such as N-alkylation or N-acylation. However, the benzyl (B1604629) group attached to the nitrogen in 1-benzyl-4-methylpyrrolidine-2,3-dione can be cleaved under certain conditions, a reaction known as debenzylation. researchgate.net This process can sometimes be accompanied by migrations of other functional groups within the molecule. researchgate.net The basicity of the pyrrolidine nitrogen can be influenced by substituents on the ring. nih.gov
Transformations Involving the this compound Scaffold
The inherent reactivity of the this compound scaffold allows for a variety of chemical transformations, leading to the synthesis of more complex molecules.
The pyrrolidine-2,3-dione ring can be modified to create fused heterocyclic systems. For example, reactions with aryl azides can lead to the formation of triazoline derivatives, which can then lose nitrogen to form aziridines. researchgate.net These types of cycloaddition reactions provide a pathway to novel polycyclic compounds.
The exocyclic positions of the this compound scaffold, such as the 4-methyl group and the benzyl group, can also be functionalized. For instance, the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione involves a reaction at the 4-position. scispace.comsciencepublishinggroup.comresearchgate.netscichemj.org This reaction is achieved by reacting ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate with benzaldehyde (B42025). scispace.comsciencepublishinggroup.comresearchgate.netscichemj.org
The following table summarizes the crystallographic data for (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione. scispace.comsciencepublishinggroup.comscichemj.org
| Parameter | Value |
| Formula | C₁₈H₁₅NO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.4367 (4) |
| b (Å) | 7.4998 (5) |
| c (Å) | 15.3455 (5) |
| α (°) | 86.448 (4) |
| β (°) | 78.732 (4) |
| γ (°) | 83.943 (5) |
| V (ų) | 721.80 (7) |
| Z | 2 |
The pyrrolidine-2,3-dione ring system can undergo ring-opening reactions. For example, reaction of a related pyrrolo[2,1-c] wikipedia.orgcore.ac.ukoxazine-1,6,7-trione with benzylamine (B48309) results in the formation of a substituted pyrrolidine-2,3-dione through a ring-opening process. mdpi.com
Furthermore, the scaffold can be involved in rearrangement reactions, such as the Claisen rearrangement. wikipedia.orgcore.ac.ukorganic-chemistry.org The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that can be applied to benzyl vinyl ethers. rsc.org Theoretical studies have shown that these rearrangements proceed through a concerted transition state. rsc.org Substituents on the aromatic ring can influence the reaction barrier and regioselectivity of the rearrangement. rsc.org
Tautomeric Equilibria in Pyrrolidine-2,3-dione Systems
The chemical behavior and reactivity of pyrrolidine-2,3-dione scaffolds are significantly influenced by the existence of tautomeric equilibria. Tautomers are constitutional isomers of organic compounds that readily interconvert. libretexts.org In the case of this compound, the primary tautomerism at play is the keto-enol tautomerism, involving the interconversion between a dione (B5365651) form and various enol or enamine forms. This equilibrium is a dynamic process, with the position of the equilibrium being sensitive to a variety of factors including the solvent, temperature, and the nature of substituents on the pyrrolidine ring.
The pyrrolidine-2,3-dione ring system contains two carbonyl groups at positions 2 and 3. The presence of a hydrogen atom at the C4 position allows for the formation of different enolic and enaminic structures. The primary equilibrium for this compound involves three main species: the diketo form and two possible enol forms, where a double bond is formed between C3-C4 or C2-N, along with a hydroxyl group.
Detailed research into related 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives has shown they predominantly exist in an enamine form, which is stabilized by an intramolecular hydrogen bond. nih.gov The general principles of keto-enol tautomerism suggest that the stability of each tautomer is dictated by factors such as conjugation, aromaticity, and hydrogen bonding. libretexts.orgmasterorganicchemistry.com For instance, the enol form can be stabilized by the formation of a conjugated system or through intramolecular hydrogen bonding between the enolic hydroxyl and the adjacent carbonyl group. libretexts.org
The solvent plays a crucial role in determining the predominant tautomeric form. orientjchem.org Polar solvents tend to favor the more polar keto tautomer, while non-polar solvents can shift the equilibrium towards the less polar enol form. orientjchem.orgmdpi.com This is due to the differential solvation of the tautomers. For example, in a study on related heterocyclic systems, the keto form was favored in polar aprotic solvents like DMSO, whereas the enol form was more prevalent in non-polar solvents like chloroform. mdpi.com The broadening of peaks in 13C NMR spectra in hydrogen-bond accepting solvents like DMSO is indicative of the presence of tautomeric equilibria. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of different tautomers. researchgate.netresearchgate.net These studies can calculate the relative free energies of the tautomers in both the gas phase and in various solvents, providing insights into the position of the tautomeric equilibrium. researchgate.net For similar heterocyclic systems, it has been shown that the enol form can be the more stable tautomer, particularly when stabilized by intramolecular hydrogen bonding. researchgate.net
Below is a data table summarizing the expected influence of various factors on the tautomeric equilibrium of this compound, based on established principles for related dicarbonyl compounds.
| Factor | Influence on Equilibrium | Predominant Tautomer | Rationale |
| Solvent Polarity | Increasing solvent polarity | Diketo form | The diketo form is generally more polar and is better stabilized by polar solvents. orientjchem.orgmdpi.com |
| Decreasing solvent polarity | Enol/Enamine form | The enol form is less polar and can be stabilized by intramolecular hydrogen bonding in non-polar environments. mdpi.com | |
| Hydrogen Bonding | Protic solvents (e.g., water, alcohols) | Can favor either form | Protic solvents can form hydrogen bonds with both the keto and enol forms, complicating the equilibrium. |
| Aprotic solvents (e.g., DMSO) | Diketo form | Aprotic solvents can disrupt intramolecular hydrogen bonds that stabilize the enol form. Tautomerism is still observed. nih.gov | |
| Temperature | Varies | Dependent on ΔH° and ΔS° | The effect of temperature on the equilibrium constant is determined by the enthalpy and entropy changes of the tautomerization. mdpi.com |
| Substituents | Electron-withdrawing groups | Can favor enol form | Stabilization of the resulting C=C double bond. |
| Electron-donating groups | Can favor keto form | Destabilization of the C=C double bond. |
Further research, including detailed spectroscopic analysis (NMR, IR, UV-Vis) and computational modeling specific to this compound, is necessary to definitively characterize its tautomeric behavior under various conditions.
Derivatization Strategies and Structure Reactivity Studies for Pyrrolidine 2,3 Dione Systems
Design Principles for Pyrrolidine-2,3-dione (B1313883) Derivatives
The design of derivatives of 1-Benzyl-4-methylpyrrolidine-2,3-dione is guided by established principles aimed at modifying its reactivity and potential biological activity. These strategies primarily focus on substitutions at three key positions: the N-1 benzyl (B1604629) group, the C-4 methyl group, and the C-5 position of the pyrrolidine (B122466) ring.
N-1 Position (Benzyl Group): The benzyl group at the N-1 position is a key modulator of the compound's properties. Introducing electron-withdrawing or electron-donating substituents onto the phenyl ring of the benzyl group can significantly alter the electron density of the entire pyrrolidine-2,3-dione system. For instance, electron-withdrawing groups are expected to increase the electrophilicity of the carbonyl carbons at C-2 and C-3, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease their reactivity.
C-4 Position (Methyl Group): The methyl group at the C-4 position can be replaced with a variety of other functional groups to explore steric and electronic effects on the reactivity of the adjacent C-3 carbonyl group. For example, replacing the methyl group with a larger alkyl or an aryl group can introduce steric hindrance, potentially directing nucleophilic attack to the C-2 position. Furthermore, the introduction of groups capable of electronic delocalization, such as a benzylidene moiety, can significantly influence the reactivity of the entire heterocyclic ring system. sciencepublishinggroup.comscispace.com
Synthetic Approaches to Substituted this compound Analogs
The synthesis of analogs of this compound often involves multi-component reactions or the modification of pre-existing pyrrolidine scaffolds. A prominent approach is the condensation reaction to form derivatives at the C-4 position.
A notable example is the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione. sciencepublishinggroup.comscispace.comresearchgate.net This analog is synthesized from Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate and benzaldehyde (B42025) in a mixture of ethanol (B145695) and aqueous hydrochloric acid under reflux. scispace.com This reaction proceeds via an initial aldol-type condensation followed by decarboxylation to yield the C-4 benzylidene substituted product. The E-configuration of the exocyclic double bond is the thermodynamically favored product. sciencepublishinggroup.comscichemj.org
Another versatile strategy for generating substituted pyrrolidine-2,3-dione analogs involves the reaction of 4-acyl-3-hydroxy-3-pyrroline-2-ones with various amines. beilstein-journals.org These 3-pyrroline-2-one (B142641) precursors can be synthesized through a three-component reaction of an aldehyde, an amine, and a β-keto ester. The subsequent reaction with an aliphatic or aromatic amine leads to the formation of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives, which exist predominantly in their enamine tautomeric form. This approach allows for the introduction of a wide variety of substituents at the N-1, C-4, and C-5 positions.
| Starting Material(s) | Reagents | Product | Yield | Reference |
| Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, Benzaldehyde | Ethanol, aq. HCl | (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione | 32% | scispace.com |
| Benzaldehyde, Aniline (B41778), Ethyl 2,4-dioxovalerate | Acetic acid | 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | 77% | beilstein-journals.org |
| 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one, 4-methoxybenzylamine | Glacial acetic acid | 4-(1-((4-methoxybenzyl)amino)ethylidene)-1,5-diphenylpyrrolidine-2,3-dione | 36% | beilstein-journals.org |
Influence of Substituents on Chemical Behavior and Reactivity
Substituents on the this compound framework exert a profound influence on the molecule's chemical behavior and reactivity. These effects can be broadly categorized as electronic and steric.
Electronic Effects:
N-1 Benzyl Group: As previously mentioned, the electronic nature of substituents on the phenyl ring of the N-benzyl group directly modulates the reactivity of the dione (B5365651) system. Electron-withdrawing groups (e.g., nitro, halo) decrease the electron density on the nitrogen atom, which in turn enhances the electrophilicity of the C-2 and C-3 carbonyls. This increased electrophilicity facilitates reactions with nucleophiles.
C-4 Substituent: The substituent at the C-4 position can influence the reactivity of the adjacent C-3 carbonyl group through inductive and resonance effects. For example, in 4-benzylidenepyrrolidine-2,3-dione analogs, the extended conjugation provided by the benzylidene group delocalizes the electron density of the ring, affecting the reactivity of both carbonyl groups. sciencepublishinggroup.comscispace.com
Steric Effects:
The size of the substituent at the C-4 position can sterically hinder the approach of nucleophiles to the C-3 carbonyl group. This can lead to regioselective reactions at the less hindered C-2 position.
Structure-Reactivity Relationships within the Pyrrolidine-2,3-dione Class
The chemical reactivity of pyrrolidine-2,3-dione derivatives is intricately linked to their molecular structure. Key structural features that dictate reactivity include the planarity of the ring, the nature of the substituents, and the resulting electronic distribution.
X-ray crystallographic studies of analogs such as (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione reveal that the pyrrolidine-2,3-dione ring is nearly planar. sciencepublishinggroup.comscispace.comscichemj.org This planarity maximizes the overlap of p-orbitals, facilitating electronic communication across the conjugated system. However, the pyrrolidine ring itself often adopts a slight envelope conformation. sciencepublishinggroup.comscichemj.org
The reactivity of the two carbonyl groups at positions 2 and 3 is a central aspect of the chemistry of these compounds. The C-3 carbonyl is generally more reactive towards nucleophiles due to its enaminone-like character, especially in derivatives with an enamine at the C-4 position. However, the relative reactivity can be tuned by the substituents. For instance, bulky groups at C-4 can favor reactions at C-2.
The N-benzyl group also plays a crucial role in the structure-reactivity relationship. The dihedral angle between the phenyl ring of the benzyl group and the pyrrolidine ring influences the extent of electronic interaction between these two moieties. sciencepublishinggroup.comscichemj.org A larger dihedral angle would imply less conjugation and a more isolated benzyl group, diminishing its electronic influence on the pyrrolidine ring's reactivity.
Computational and Theoretical Investigations of 1 Benzyl 4 Methylpyrrolidine 2,3 Dione
Quantum Chemical Calculations for 1-Benzyl-4-methylpyrrolidine-2,3-dione
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. nih.govepstem.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Electronic structure analysis focuses on the arrangement and energies of electrons within a molecule, which dictates its reactivity. Key components of this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.govmdpi.com
For instance, in a study of various aniline (B41778) derivatives, the calculated HOMO-LUMO energy gaps were used to compare their relative stability and reactivity. thaiscience.info Similarly, research on a Schiff base compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, revealed a small energy gap, suggesting high chemical reactivity and polarizability. nih.gov
Table 1: Interpretation of Frontier Molecular Orbital (FMO) Properties
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher energy value indicates a greater tendency to donate electrons (better nucleophile). researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower energy value indicates a greater tendency to accept electrons (better electrophile). |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap suggests higher chemical reactivity, lower kinetic stability, and easier electronic excitation. nih.gov |
Charge distribution is another vital aspect of electronic structure. It can be visualized using Molecular Electrostatic Potential (MEP) maps. nih.gov These maps illustrate the electron density on the surface of a molecule, using a color spectrum to denote different electrostatic potentials. nih.govnih.gov Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov In the analysis of a piperidine (B6355638) derivative, MEP maps were used to visualize chemical reactivity and charge distribution. nih.gov
Molecules, particularly those with flexible single bonds, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. mdpi.com
Using computational methods, the potential energy surface of a molecule can be explored to find energy minima corresponding to stable conformations. The relative stability of these conformers is typically evaluated based on their calculated Gibbs free energy (ΔG). For example, in a study of 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives, DFT calculations were used to determine the energy difference between axial (ax) and equatorial (eq) conformations. mdpi.com The results showed that the relative stability of the conformers was influenced by the heteroatoms present in the ring. mdpi.com
Table 2: Example of Calculated Energetic Differences Between Conformers
| Compound (in study) | Calculation Level | ΔGeq-ax (kcal/mol) | Most Stable Conformer |
|---|---|---|---|
| Compound 1 (X=O) | B3LYP/6-311+G | 4.14 | Equatorial |
| Compound 2 (X=S) | B3LYP/6-311+G | 0.25 | Equatorial (less pronounced) |
| Compound 3 (X=Se) | B3LYP/6-311+G | 1.00 | Equatorial |
Data adapted from a study on diheterophosphinane-2-sulfide derivatives. mdpi.com
This type of analysis is crucial for understanding how a molecule's three-dimensional shape might influence its ability to interact with biological targets like enzymes or receptors.
Molecular Modeling and Simulation of Pyrrolidine-2,3-dione (B1313883) Interactions
Molecular modeling and simulation are used to study how a ligand (a small molecule like a pyrrolidine-2,3-dione derivative) might interact with a macromolecule, such as a protein. Molecular docking is a prominent technique in this field. nih.govmdpi.com
In a molecular docking simulation, various conformations of the ligand are computationally placed into the binding site of a target protein. An algorithm then scores the different poses based on factors like intermolecular forces, which include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. nih.govmdpi.com The goal is to predict the most likely binding mode and to estimate the binding affinity.
For example, a molecular docking study on a newly synthesized piperidine derivative investigated its potential to inhibit SARS-CoV-2 proteins. nih.gov The study identified key interactions, such as π-π stacking, that stabilized the ligand-protein complex. nih.gov In another investigation, marine compounds were screened as potential inhibitors of the DPP-4 enzyme. mdpi.com The top-ranked compounds were selected based on their docking scores (GlideScore) and their binding interactions, such as hydrogen bonds and salt bridges with specific amino acid residues in the enzyme's active site, were analyzed in detail. mdpi.com
These simulations provide valuable, albeit predictive, information about a molecule's potential biological activity and can guide the design of new therapeutic agents.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine |
| 1-Benzyl-4-methylpiperidin-3-one |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |
| 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide |
| p-aminoaniline |
| p-nitroaniline |
| p-isopropylaniline |
| CMNPD13046 |
| CMNPD17868 |
| Vildagliptin |
| Afatinib |
| Imatinib |
| Ponatinib |
| 1-Benzyl-4-piperidylamine |
| (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate |
| Benzyl (B1604629) 4-methylenepiperidine-1-carboxylate |
| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine |
Q & A
Q. What are the common synthetic routes for 1-Benzyl-4-methylpyrrolidine-2,3-dione, and how are reaction conditions optimized?
The compound is synthesized via cyclization reactions involving pyrrolidine precursors. For example, benzylamine is reacted with heterocyclic triones (e.g., 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione) in acetonitrile at room temperature, yielding derivatives with high regioselectivity . Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Factorial design methodologies can systematically evaluate variables like catalyst loading and reaction time to maximize yield .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry, with mean C–C bond lengths and R-factors (e.g., R = 0.053) confirming structural accuracy . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate molecular identity, while infrared (IR) spectroscopy identifies functional groups like diketone moieties.
Q. How are purity and stability assessed during storage?
High-performance liquid chromatography (HPLC) with UV detection monitors purity, while thermogravimetric analysis (TGA) evaluates thermal stability. Storage recommendations include inert atmospheres (argon/nitrogen) and desiccated conditions to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. What computational methods are employed to predict reactivity and design novel derivatives?
Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states. Institutions like ICReDD integrate these calculations with machine learning to prioritize synthetic targets and reduce trial-and-error experimentation . For instance, reaction path searches can predict regioselectivity in benzylamine addition reactions .
Q. How can contradictions in spectroscopic data be resolved?
Q. What strategies address low yields in multi-step syntheses?
Membrane separation technologies (e.g., nanofiltration) isolate intermediates efficiently, while flow chemistry minimizes side reactions . Kinetic studies using stopped-flow techniques identify rate-limiting steps, enabling targeted optimization (e.g., adjusting benzylamine addition rates) .
Q. How are mechanistic studies conducted for reactions involving this compound?
Isotopic labeling (e.g., deuterated benzylamine) tracks proton transfer pathways. In situ Fourier-transform infrared (FTIR) spectroscopy monitors intermediate formation, while electron paramagnetic resonance (EPR) detects radical species in oxidation reactions .
Methodological Guidance
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
Fractional factorial designs screen substituent effects (e.g., varying benzyl or methyl groups) on bioactivity. Multivariate analysis (e.g., principal component analysis, PCA) correlates structural descriptors (logP, dipole moments) with pharmacological outcomes .
Q. How can researchers validate synthetic scalability without industrial resources?
Microreactor systems simulate large-scale conditions using <1 g of starting material. Process analytical technology (PAT) tools, like inline Raman spectroscopy, ensure consistency in critical quality attributes (CQAs) during scale-up .
Q. What interdisciplinary approaches enhance functionalization studies?
Combining organocatalysis (e.g., proline derivatives) with photoredox catalysis enables C–H functionalization at ambient conditions. Collaborative frameworks integrating synthetic chemistry, computational modeling, and materials science accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
